3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid
Description
Properties
Molecular Formula |
C8H7BrO2S |
|---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
(E)-3-(4-bromo-5-methylthiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H7BrO2S/c1-5-7(9)4-6(12-5)2-3-8(10)11/h2-4H,1H3,(H,10,11)/b3-2+ |
InChI Key |
ZCCQGDHNYHXCSO-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=C(C=C(S1)/C=C/C(=O)O)Br |
Canonical SMILES |
CC1=C(C=C(S1)C=CC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid typically involves the bromination of 5-methylthiophene followed by a coupling reaction with prop-2-enoic acid. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 5-Methylthiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of 3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues differ primarily in the aromatic/heteroaromatic core and substituent patterns. Key comparisons include:
Key Differences :
- Electronic Effects : Thiophene’s sulfur atom increases electron density compared to phenyl analogues, altering reactivity in electrophilic substitutions and conjugation with the carboxylic acid group .
- Substituent Positioning : Bromine at the 4-position (thiophene) vs. 5-position (phenyl derivatives) may influence regioselectivity in reactions like halogen exchange or coupling .
Physicochemical Properties
- Solubility : Thiophene derivatives generally exhibit lower solubility in polar solvents compared to phenyl analogues due to reduced polarity. Methyl and bromine substituents further decrease solubility .
Crystallographic Behavior
Crystal packing of brominated prop-enoic acids often involves dimeric carboxylic acid motifs ().
Biological Activity
3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromine atom and a methylthiophene moiety, is a promising candidate for further research into its pharmacological properties. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of 3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid is , with a molecular weight of 247.11 g/mol. It features:
- A bromine atom that enhances reactivity.
- A methylthiophene ring , contributing to its unique chemical properties.
The biological activity of 3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid primarily involves interactions with various molecular targets:
- Voltage-Gated Ion Channels : This compound may inhibit voltage-gated sodium and calcium channels, which are crucial for neuronal excitability and neurotransmitter release.
- GABA Transporter (GAT) : It has been suggested that this compound could modulate GABAergic transmission by affecting the GABA transporter, potentially leading to anticonvulsant effects.
Anticonvulsant Activity
Research indicates that compounds structurally related to 3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid exhibit anticonvulsant properties. In animal models, these compounds have shown the ability to increase seizure thresholds in various seizure models, suggesting their potential as therapeutic agents for epilepsy .
Antinociceptive Effects
Preliminary studies suggest that this compound may possess antinociceptive properties, which could be beneficial for pain management. The mechanism may involve modulation of pain pathways through inhibition of sodium channels and enhancement of GABAergic activity .
Case Studies and Research Findings
Several studies have investigated the biological activities of thiophene derivatives, including those similar to 3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid:
- Study on Anticonvulsant Activity :
-
Antinociceptive Research :
- Research involving animal models indicated that compounds related to this thiophene derivative exhibited significant pain relief compared to control groups, highlighting their potential role in analgesic therapies.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and mechanisms of action of related thiophene compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 3-(4-Methylthiophen-2-yl)prop-2-enoic acid | Anticonvulsant | Sodium channel inhibition |
| 3-(5-Bromobenzofuran-2-yl)prop-2-enoic acid | Antiviral (NS5B inhibitor) | Targeting viral polymerase |
| 3-(4-Bromo-5-methylthiophen-2-yl)prop-2-enoic acid | Anticonvulsant/Antinociceptive | Sodium channel and GABA transporter modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
